4,6-Dinitrobenzene-1,3-diamine
Overview
Description
4,6-Dinitrobenzene-1,3-diamine is a chemical compound with the molecular formula C6H6N4O4 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 4,6-Dinitrobenzene-1,3-diamine can be achieved through various methods. One such method involves the nitration of 4,6-dinitrobenzene-1,3-diamine to obtain N,N’-(4,6-dinitro-1,3-phenylene)dinitramide . Another method involves the hydrogenation of dinitrobenzenes .Molecular Structure Analysis
The molecular weight of 4,6-Dinitrobenzene-1,3-diamine is 198.14 . The InChI code for this compound is 1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 .Chemical Reactions Analysis
4,6-Dinitrobenzene-1,3-diamine can undergo various chemical reactions. For instance, it can react with bases to form a series of energetic salts . It can also undergo oxidative nucleophilic aromatic substitution of hydrogen with potassium alkoxides .Physical And Chemical Properties Analysis
4,6-Dinitrobenzene-1,3-diamine is a powder . Its reactions with bases result in the formation of a series of energetic salts which exhibit relatively high densities (1.74 to 1.83 g cm−3), and acceptable thermal sensitivities (177 to 253 °C) .Scientific Research Applications
1. Structural Characterization and Physical Properties
4,6-Dinitrobenzene-1,3-diamine, along with its derivatives, has been structurally characterized to understand the intra- and intermolecular interactions, which can provide insights into the physical properties of polymers with similar functionalities. These compounds have been observed to form one-dimensional molecular chains through hydrogen bonding, which could be significant in polymer science (Teng et al., 2009).
2. Vibrational Analysis
Ab initio quantum chemical computations have been performed on 1,3-dinitrobenzene to understand the vibrational coupling between nitro groups. Such studies are crucial in analyzing the vibrational characteristics of dinitrobenzene molecules, which can have implications in materials science (Andreev, 1996).
3. Electrochemical Studies
Research has shown that the electrochemistry of dinitrobenzenes like 1,3-dinitrobenzene is significantly influenced by the presence of certain compounds, indicating strong hydrogen bonding to the dianions. Such findings have implications for electrochemical applications (Chan-Leonor et al., 2005).
4. Charge Localization Studies
Studies on the radical anions of m-dinitrobenzenes have contributed to understanding charge localization in such compounds. This is relevant in the field of physical chemistry, particularly in understanding electron transfer mechanisms (Telo et al., 2011).
5. Polymer Synthesis
4,6-Dinitrobenzene-1,3-diamine has been used in the synthesis of novel polyimides, which exhibit excellent solubility and high thermal stability. Such polymers have potential applications in various industrial sectors (Ghaemy & Alizadeh, 2009).
6. Luminescent Sensor Development
A terbium-based metal-organic framework involving m-dinitroaromatics like 1,3-dinitrobenzene has been developed for detecting specific substances in water. This indicates potential applications in environmental monitoring and safety (Guo et al., 2021).
7. Molecular Polarisability Research
Studies on the dipole moments and molar Kerr constants of dinitrobenzenes, including 1,3-dinitrobenzene, contribute to understanding the molecular polarizability and stereochemistry of such compounds, which is crucial in physical organic chemistry (Calderbank et al., 1968).
Safety And Hazards
properties
IUPAC Name |
4,6-dinitrobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBUFGZWPXQRJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303204 | |
Record name | 4,6-dinitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dinitrobenzene-1,3-diamine | |
CAS RN |
4987-96-6 | |
Record name | 4987-96-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dinitrobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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